molecular formula C8H19NO B8785171 2-(Butylamino)-2-methylpropan-1-ol CAS No. 10200-98-3

2-(Butylamino)-2-methylpropan-1-ol

Cat. No. B8785171
CAS No.: 10200-98-3
M. Wt: 145.24 g/mol
InChI Key: WQJFPEOKWYSPHB-UHFFFAOYSA-N
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Patent
US08158663B2

Procedure details

A solution of 2-amino-2-methylpropan-1-ol (14 g, 157 mmol) in isopropanol (100 ml) was treated with 1-bromobutane (37 g, 272 mmol). The mixture was refluxed for 12 hrs, treated with 8 ml of concentrated HCl, then distilled to remove volatiles. The remaining residue was basified with 20% of NaOH, and extracted with Et2O (2×). The Et2O layers were combined and distilled to afford 6.1 g (27%) of the title compound (124-126° C. @54-56 Torr). 1H NMR (400 MHz, CDCl3) δ ppm 0.92 (t, J=7.36 Hz, 3H) 1.06 (s, 6H) 1.10 (s, 1H) 1.29-1.50 (m, 4H) 2.49 (t, J=6.75 Hz, 2H) 3.28 (s, 2H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].Br[CH2:8][CH2:9][CH2:10][CH3:11].Cl>C(O)(C)C>[CH2:8]([NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4])[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
37 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 hrs
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove volatiles
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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